N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
This compound is a bifunctional oxalamide derivative featuring two distinct pharmacophores:
- N1-substituent: A dimethylaminoethyl group bearing a 1-methylindole moiety. The indole ring is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase domains.
- N2-substituent: A 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline group. The tetrahydroquinoline core is associated with CNS activity, while the methylsulfonyl group enhances metabolic stability and solubility.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-28(2)23(20-16-29(3)21-10-6-5-9-19(20)21)15-26-24(31)25(32)27-18-12-11-17-8-7-13-30(22(17)14-18)35(4,33)34/h5-6,9-12,14,16,23H,7-8,13,15H2,1-4H3,(H,26,31)(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAAJVWLLUTNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS Number: 1396869-90-1) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and case studies.
The compound's molecular formula is , with a molecular weight of 497.6 g/mol. Its structure includes a dimethylamino group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396869-90-1 |
| Molecular Formula | C25H31N5O4S |
| Molecular Weight | 497.6 g/mol |
Research indicates that the compound may act as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. Its structural components suggest interactions with various receptors and enzymes that modulate cellular signaling pathways.
Anticancer Properties
Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, the inhibition of certain kinases has been linked to reduced tumor growth in preclinical models. The specific biological activity of this compound remains to be fully elucidated but is promising based on related compounds.
Neuropharmacological Effects
The presence of the indole and quinoline structures suggests potential neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate serotonin receptors, which are crucial in treating mood disorders and migraines. For example, selective agonists at the 5-HT(1F) receptor have shown efficacy in reducing neurogenic inflammation associated with migraines .
Case Studies
A notable study involving related compounds demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) was highlighted as a key mechanism contributing to its anticancer effects.
Case Study Summary:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. For instance:
- Cell Line Studies : Compounds with similar structural features have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically employ the MTT assay to evaluate cell viability post-treatment. Results have shown significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL for certain derivatives .
Other Pharmacological Effects
Beyond anticancer properties, there is emerging evidence regarding other therapeutic applications:
- Neuroprotective Effects : The indole and quinoline structures are often associated with neuroprotective activities. Compounds with similar frameworks have been studied for their potential in treating neurodegenerative diseases.
Study on Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of synthesized oxalamide derivatives on MCF-7 cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to traditional chemotherapeutic agents like Doxorubicin .
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| N1-Derivative A | 5.0 | MCF-7 |
| N1-Derivative B | 3.5 | HCT-116 |
| Reference Drug (Doxorubicin) | 10.0 | MCF-7 |
Neuroprotective Studies
Another study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results demonstrated a reduction in cell death and improved viability in neuronal cultures treated with these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related oxalamide derivatives from and , focusing on molecular properties, substituent effects, and inferred pharmacological behavior.
Table 1: Molecular and Elemental Composition Comparison
Key Observations:
Functional Group Diversity: The target compound integrates an indole ring and methylsulfonyl-tetrahydroquinoline, which are absent in the compared analogs. These groups may enhance blood-brain barrier penetration compared to the sulfamoylphenyl and isoxazole/thiazole groups in compounds.
Elemental Composition: compounds exhibit higher sulfur content (7.01–12.99%) due to sulfonamide groups, whereas the target compound’s sulfur likely originates from its methylsulfonyl moiety. Higher sulfur content may correlate with increased metabolic stability. The target’s indole and tetrahydroquinoline groups suggest elevated nitrogen content compared to ’s hydroxypropyl-trifluoromethylphenyl analog (9.21% N).
The target compound’s molecular weight is likely higher due to its bulky substituents, necessitating formulation optimization.
Research Findings and Implications
Table 2: Inferred Pharmacological Properties
Critical Insights:
- The indole moiety in the target compound may confer selectivity toward serotonin receptors or kinases (e.g., JAK3), whereas ’s sulfonamide-linked analogs are more likely to target inflammatory enzymes.
- The methylsulfonyl group in the tetrahydroquinoline substituent could reduce CYP450-mediated metabolism compared to the sulfamoyl groups in , which are susceptible to enzymatic hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
